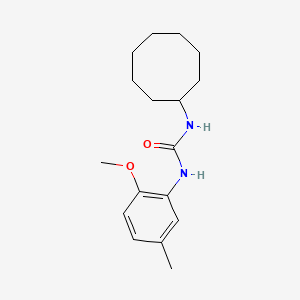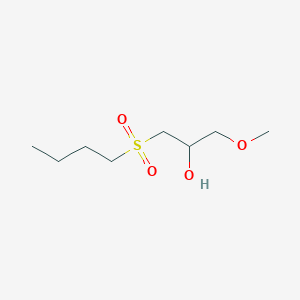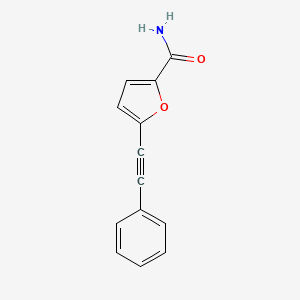
N-cyclooctyl-N'-(2-methoxy-5-methylphenyl)urea
Descripción general
Descripción
N-cyclooctyl-N'-(2-methoxy-5-methylphenyl)urea, commonly known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential use in the field of neuroscience and pharmacology. CMU is a non-narcotic drug that has been shown to possess analgesic properties, making it a promising candidate for the development of new pain management therapies.
Mecanismo De Acción
The exact mechanism of action of CMU is not fully understood. However, it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including pain perception, addiction, and mood regulation. By blocking the sigma-1 receptor, CMU may modulate these processes, leading to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
CMU has been shown to possess analgesic properties in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. CMU has been shown to have a low toxicity profile, making it a promising candidate for the development of new pain management and addiction therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMU in lab experiments is its low toxicity profile. This makes it a safer alternative to other analgesic and anti-addictive drugs. However, one limitation of using CMU in lab experiments is its limited solubility in water. This can make it challenging to administer the drug to animals in a consistent and controlled manner.
Direcciones Futuras
There are several future directions for the study of CMU. One area of research is the development of new pain management therapies based on CMU. Another area of research is the development of new addiction therapies based on CMU. Additionally, further research is needed to fully understand the mechanism of action of CMU and its potential uses in other areas of medicine.
In conclusion, CMU is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience and pharmacology. It possesses analgesic and anti-addictive properties, making it a promising candidate for the development of new pain management and addiction therapies. Further research is needed to fully understand the mechanism of action of CMU and its potential uses in other areas of medicine.
Aplicaciones Científicas De Investigación
CMU has been extensively studied for its potential use in the field of neuroscience and pharmacology. It has been shown to possess analgesic properties, making it a promising candidate for the development of new pain management therapies. CMU has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-10-11-16(21-2)15(12-13)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBYBVLFCBIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B4886510.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4886513.png)
![1-[4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4886541.png)
![2,2'-[(4-ethylcyclohexyl)imino]diethanol](/img/structure/B4886546.png)
![1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B4886548.png)
![11-(3-bromophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4886553.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B4886573.png)

![6-tert-butyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886588.png)
![2-(2,4-dichlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4886590.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4886595.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinyl)acetamide](/img/structure/B4886598.png)

![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4886603.png)